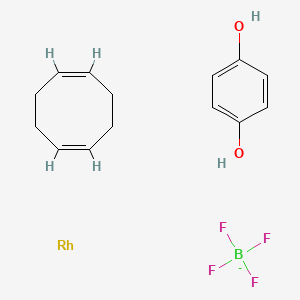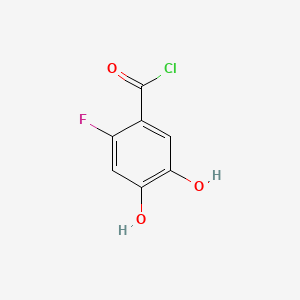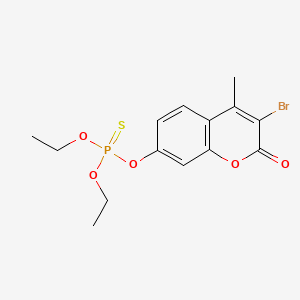
Cekafix
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A substance’s description typically includes its physical appearance (such as color and state of matter at room temperature) and its intended uses .
Synthesis Analysis
This involves the methods and processes used to create the substance. It can include chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying how the substance reacts with other chemicals. It can include information on reaction rates, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes information such as melting point, boiling point, solubility, chemical stability, and reactivity .Applications De Recherche Scientifique
- Les gels vitreux combinent la dureté des polymères vitreux et l'extensibilité des gels. Leur forte teneur en liquide (plus de 50 %) en fait des conducteurs électriques efficaces. Les chercheurs envisagent d'utiliser des gels vitreux dans l'électronique flexible, les capteurs portables et les circuits extensibles .
- La capacité des gels vitreux à s'étirer jusqu'à cinq fois leur longueur d'origine sans se briser est pertinente pour les applications de pulvérisation. Les chercheurs pourraient les utiliser pour contrôler la taille des gouttelettes dans les pulvérisations, améliorant ainsi la précision en agriculture (par exemple, application de pesticides) et en médecine (par exemple, inhalateurs) .
- Les gels vitreux pourraient jouer un rôle dans la capture et le stockage du carbone. Leurs propriétés uniques pourraient améliorer l'efficacité de la séquestration du dioxyde de carbone dans les aquifères salins. Les chercheurs évaluent leur potentiel à différents niveaux, du bassin aux sites d'injection .
Électronique flexible et capteurs
Contrôle des pulvérisations et agriculture
Séquestration du dioxyde de carbone
Mécanisme D'action
- PBPs play a crucial role in cell wall synthesis. By inhibiting these enzymes, cefixime disrupts cell wall homeostasis, leading to impaired cell integrity and eventual bacterial cell death .
- Specifically, cefixime inhibits penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall. This inhibition disrupts peptidoglycan synthesis, ultimately leading to cell lysis and death .
- Notably, third-generation cephalosporins like cefixime exhibit greater stability against beta-lactamases compared to earlier generations .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJARRUUHFXDFIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016409 |
Source


|
| Record name | Cekafix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121227-99-4 |
Source


|
| Record name | Cekafix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?
A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of this compound. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of this compound.
Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of this compound?
A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of this compound at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of this compound may be more effective against certain developmental stages of the mite.
Q3: Does temperature affect the toxicity of the active ingredient of this compound to Varroa jacobsoni?
A3: Yes, the toxicity of the active ingredient of this compound is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of this compound and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)
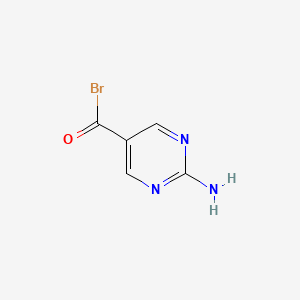

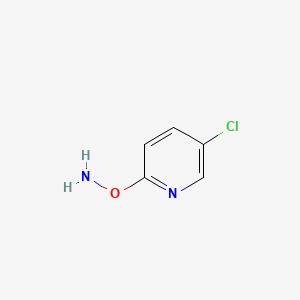
![Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B571063.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)

